

4'-Bromo-4-chlorobutyrophenone CAS number 4559-96-0

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Compound of Interest

Compound Name: 4'-Bromo-4-chlorobutyrophenone

Cat. No.: B145986

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An In-Depth Technical Guide to **4'-Bromo-4-chlorobutyrophenone** (CAS: 4559-96-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4'-Bromo-4-chlorobutyrophenone**, a critical chemical intermediate for professionals in pharmaceutical research and development. We will explore its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Core Compound Identity and Properties

4'-Bromo-4-chlorobutyrophenone, with the CAS Number 4559-96-0, is a bifunctional molecule featuring a brominated phenyl ring and a chlorinated alkyl chain attached to a ketone. [1][2] This unique structure makes it a highly valuable precursor in the synthesis of more complex molecules, particularly within the butyrophenone class of pharmaceuticals.[3][4]

Physicochemical and Spectroscopic Data

A summary of the compound's key properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical characterization.

Property	Value	Source(s)
CAS Number	4559-96-0	[1][5]
Molecular Formula	C ₁₀ H ₁₀ BrClO	[1][3]
Molecular Weight	261.54 g/mol	[1][5]
IUPAC Name	1-(4-bromophenyl)-4-chlorobutan-1-one	[1][6]
Appearance	Cream-colored low melting powder or colorless to light yellow solid/liquid	[3][6]
Melting Point	35.5-38 °C	[3][7]
Boiling Point	150-157 °C (at 6.5 Torr)	[3][7]
Solubility	Insoluble in water	[4][7]
InChI Key	WJKPUMBLABGUCQ-UHFFFAOYSA-N	[1][6]

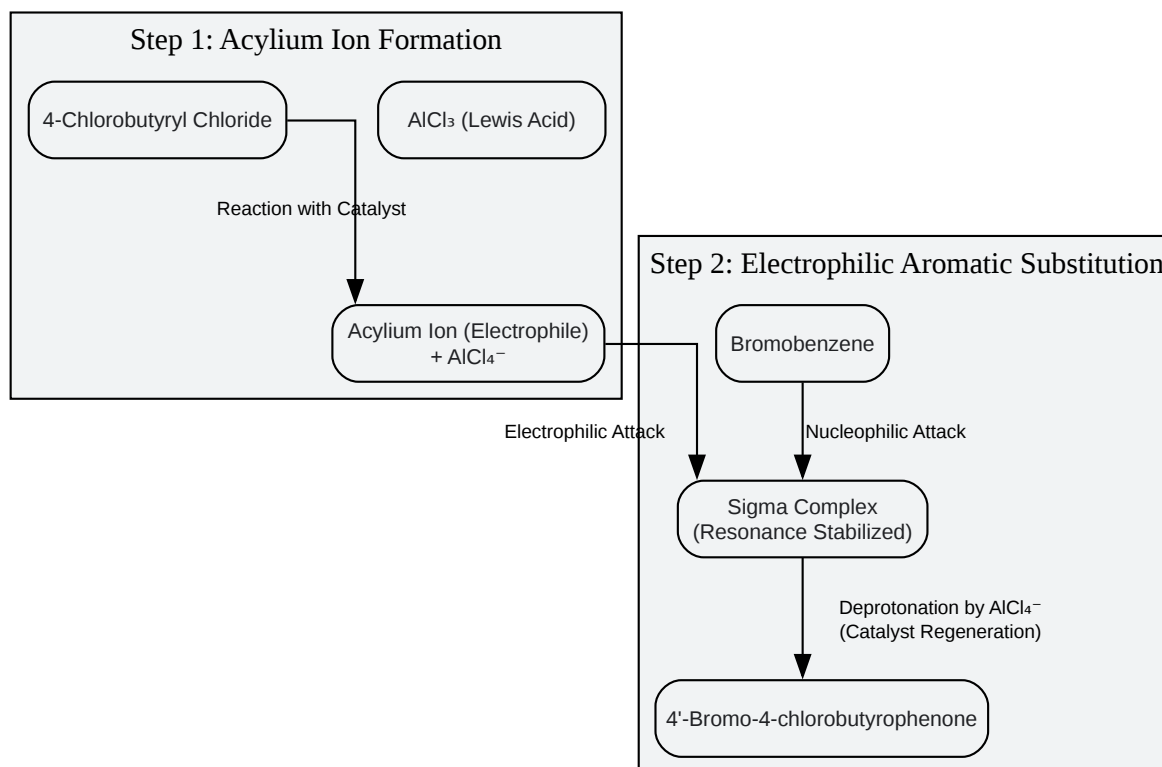
Spectroscopic data, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectra, are publicly available for reference in databases such as PubChem, providing a benchmark for compound verification.[1]

Synthesis Pathway: The Friedel-Crafts Acylation

The primary industrial and laboratory synthesis of **4'-Bromo-4-chlorobutyrophenone** is achieved via the Friedel-Crafts acylation of bromobenzene.[8][9] This classic electrophilic aromatic substitution reaction involves reacting bromobenzene with 4-chlorobutyryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8]

The causality behind this choice is the high efficiency of AlCl₃ in generating a highly reactive acylium ion from the 4-chlorobutyryl chloride.[9] This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom on the ring is an ortho-, para-director; however, the para-product is sterically favored and is the major isomer formed.[10]

Reaction Mechanism Workflow



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Caption: Mechanism of Friedel-Crafts Acylation for synthesizing the target compound.

Protocol: Synthesis of 4'-Bromo-4-chlorobutyrophenone

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed via spectroscopic methods against reference data.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

- **Reagent Addition:** Slowly add 4-chlorobutyryl chloride (1.0 eq) to the stirred suspension, maintaining the temperature below 10 °C.
- **Aromatic Substrate Addition:** After the initial addition, add bromobenzene (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. A vigorous evolution of HCl gas will be observed.
- **Reaction:** Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.
- **Work-up:** Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
- **Purification:** Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the final product.

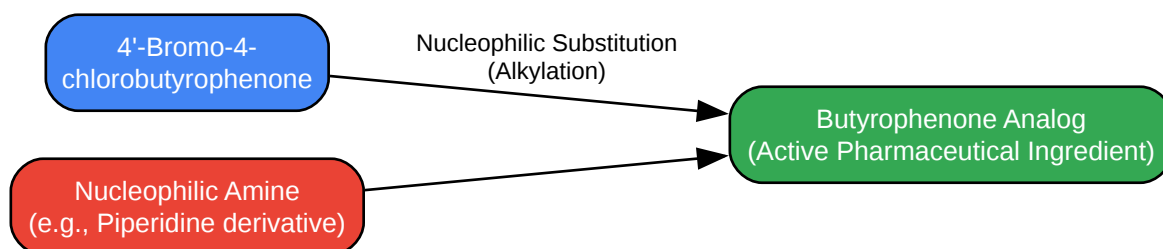
Application in Medicinal Chemistry: A Butyrophenone Precursor

4'-Bromo-4-chlorobutyrophenone is a key building block for synthesizing a variety of pharmaceutical compounds.^{[3][4]} Its primary utility lies in the synthesis of butyrophenone antipsychotics and their analogues.^[11] The butyrophenone scaffold is a pharmacophore found in drugs used to treat psychiatric disorders.

The compound serves as an electrophilic partner in alkylation reactions. The chlorine atom on the butyrophenone chain is a good leaving group, readily displaced by nucleophiles, such as the secondary amine of a piperidine ring. This reaction is fundamental to the synthesis of drugs like haloperidol and related structures.^{[12][13]} Although the direct precursor for haloperidol is

the fluoro-analogue, the bromo- version is crucial for creating derivatives for structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and safety profiles.[11][13]

General Synthetic Workflow for Butyrophenone Analogs



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Caption: Synthetic pathway from the title compound to a generic butyrophenone drug.

Safety, Handling, and Storage

Proper handling of **4'-Bromo-4-chlorobutyrophenone** is critical to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard and Precautionary Information

Hazard Type	Code	Description
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315	Causes skin irritation.[1]
H319	Causes serious eye irritation. [1]	
H335	May cause respiratory irritation.[1]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/eye protection/face protection.	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Source: Information derived from publicly available safety data.[1]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]

Conclusion

4'-Bromo-4-chlorobutyrophenone is more than just a chemical compound; it is a foundational tool for innovation in drug development. Its well-defined physicochemical properties, established synthesis via Friedel-Crafts acylation, and critical role as a precursor to butyrophenone antipsychotics underscore its importance. For researchers and scientists, a thorough understanding of its chemistry, handling, and application is essential for leveraging its full potential in the creation of novel therapeutics.

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